N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-15(2)13-25-19-11-8-17(12-20(19)29-14-23(3,4)22(25)27)24-21(26)16-6-9-18(28-5)10-7-16/h6-12,15H,13-14H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAHNMSIYVFBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the chemical properties, synthesis methods, and biological activities of this compound, supported by case studies and research findings.
- Molecular Formula : C23H30N2O4
- Molecular Weight : 430.6 g/mol
- CAS Number : 921993-24-0
- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Tetrahydrobenzo[b][1,4]oxazepine Core : This is typically achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Isobutyl Group : This step may involve alkylation reactions using isobutyl halides.
- Amidation with 4-Methoxybenzoic Acid : The final step involves coupling the tetrahydrobenzo[b][1,4]oxazepine derivative with 4-methoxybenzoic acid to form the amide bond.
Biological Activity
Research into the biological activity of this compound has revealed several promising effects:
Antimicrobial Activity
This compound has shown significant antimicrobial properties. In vitro studies indicated effectiveness against various bacterial strains including:
- Staphylococcus aureus
- Bacillus subtilis
These findings suggest potential applications in treating bacterial infections.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
The proposed mechanism of action for this compound involves:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
- Induction of Apoptosis in Cancer Cells : By triggering apoptotic pathways in cancer cells, it promotes cell death and reduces tumor growth.
Case Studies
Several studies have highlighted the effectiveness of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values indicating potency comparable to standard antibiotics. |
| Study 2 | Showed significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating effectiveness at low concentrations. |
| Study 3 | Investigated the pharmacokinetics and bioavailability in animal models; results suggested favorable absorption characteristics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
